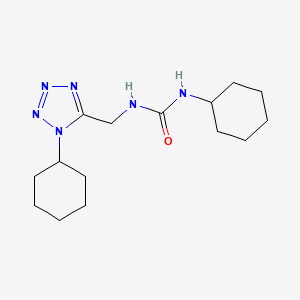

1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Description

1-Cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic urea derivative featuring a tetrazole core substituted with two cyclohexyl groups. While direct data on this compound are absent in the provided evidence, structurally related analogs (e.g., benzenamine derivatives with tetrazole and propargyloxy-phenyl groups) suggest its physicochemical properties may align with trends observed in polycyclic aromatic compounds . The cyclohexyl substituents likely enhance lipophilicity, influencing solubility and bioavailability, while the tetrazole ring contributes to electronic and steric effects.

Properties

IUPAC Name |

1-cyclohexyl-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N6O/c22-15(17-12-7-3-1-4-8-12)16-11-14-18-19-20-21(14)13-9-5-2-6-10-13/h12-13H,1-11H2,(H2,16,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVSEDITCMYRLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea typically involves the reaction of cyclohexyl isocyanate with 1-cyclohexyl-1H-tetrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea exhibit significant antimicrobial activity. For example, studies have shown that tetrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or antifungal agents .

Anticancer Potential

There is emerging evidence that urea derivatives possess anticancer properties. Some studies have demonstrated that compounds containing tetrazole rings can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways .

Applications in Agriculture

The compound's unique structure may also lend itself to agricultural applications, particularly as a pesticide or herbicide. The tetrazole moiety is known for its ability to interact with biological systems, potentially providing a mechanism for pest control through targeted action against specific enzymes or receptors in pests .

Case Study 1: Antimicrobial Efficacy

A study conducted on related tetrazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were found to be within the range of 250–500 µg/mL, indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

In vitro studies on urea derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation. The compounds were tested against various cancer cell lines, revealing IC50 values that suggest significant potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Physical and Spectral Properties of Selected Tetrazole-Methyl Benzenamine Derivatives

Key Observations :

- Substituent Effects : Halogens (Cl, F, Br) increase melting points (e.g., 5h: 210°C vs. 5a: 112°C) due to enhanced intermolecular interactions .

- Yield Trends : Electron-withdrawing groups (e.g., nitro in 5i, 86% yield) improve synthetic efficiency compared to bulky substituents (e.g., 5j: 73% yield) .

- Spectral Signatures : Tetrazole C=N stretching (1612–1579 cm⁻¹) and propargyl C≡C (2120 cm⁻¹) are conserved across analogs .

Urea Derivatives with Heterocyclic Moieties

Urea-containing compounds, such as 9a–9b () and 5а–l (), highlight the impact of heterocycles on properties:

Table 2: Comparison of Urea Derivatives

Key Comparisons :

- Hydrogen Bonding : Urea’s -NH groups enhance solubility and binding affinity compared to benzenamine derivatives, as seen in pyrazole-ureas () .

- Biological Activity : Nitrosoureas like BCNU exhibit delayed hematopoietic toxicity, suggesting urea’s role in modulating pharmacokinetics .

Structural Divergence: Tetrazole vs. Pyrazole Ureas

- Lipophilicity : Cyclohexyl groups in the target compound likely increase logP values compared to smaller alkyl substituents in 9a or 5а–l .

Biological Activity

1-Cyclohexyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C14H22N4O

- Molecular Weight : 262.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit cell proliferation in various cancer cell lines, including:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages:

This suggests a potential role for the compound in treating inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Tubulin Polymerization : The compound may bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

- Cytokine Modulation : The compound modulates immune responses by affecting cytokine production in macrophages.

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the anticancer efficacy of the compound on various cancer cell lines. The study reported significant inhibition of cell growth, with IC50 values ranging from 2.8 to 5.4 µM across different lines, indicating a potent anticancer effect ( ).

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound, demonstrating a marked reduction in IL-6 and TNF-alpha levels in vitro ( ). This study highlights its potential utility in treating conditions characterized by chronic inflammation.

Q & A

Q. Purification :

- TLC monitoring (e.g., silica gel, 30% EtOAc in hexane) to track reaction progress .

- Recrystallization from solvents like ethanol or aqueous acetic acid to isolate pure crystals .

- HRMS and NMR for final structural validation .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Key for confirming the urea NH protons (δ ~8.8 ppm) and cyclohexyl group signals (δ 1.2–2.2 ppm). Tetrazole protons appear as singlet peaks near δ 5.8–6.0 ppm .

- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+Na]⁺ calculated vs. observed) with precision to ±0.0004 Da .

- IR Spectroscopy : Confirms urea C=O stretching (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- TLC/HPLC : Ensures purity (>99%) by monitoring single-spot development or chromatographic peaks .

Advanced: How can crystallographic data resolve molecular conformation and intermolecular interactions?

- X-ray crystallography using SHELX or SHELXL refines the crystal structure, identifying bond lengths, angles, and hydrogen-bonding networks .

- ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement and molecular packing .

- Example: Cyclohexyl groups often adopt chair conformations, while the tetrazole ring participates in π-π stacking or hydrogen bonds with urea NH groups .

Advanced: How can researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Data Triangulation : Compare anti-tubercular (e.g., MIC values) and antidiabetic (e.g., insulin secretion assays) results across standardized assays .

- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity discrepancies .

- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Advanced: What strategies optimize regioselectivity in tetrazole functionalization?

- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield the tetrazole N-H during alkylation .

- Catalytic Conditions : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve yield in PEG-400 media .

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for 1- vs. 2-substituted tetrazoles .

Advanced: How are impurities profiled and controlled during synthesis?

- LC-MS/MS : Identifies common byproducts like des-cyclohexyl derivatives or oxidized urea analogs .

- Stability Studies : Stress testing under heat/humidity (e.g., 40°C/75% RH) monitors degradation pathways .

- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is employed .

Methodological: What computational tools predict the compound’s solubility and bioavailability?

- LogP Calculations : Tools like MarvinSketch estimate partition coefficients (e.g., ~2.5 for this compound) to assess lipid solubility .

- ADMET Predictors : Software like Schrödinger’s QikProp evaluates permeability (Caco-2 model) and cytochrome P450 interactions .

- Solubility Parameters : Hansen solubility parameters guide solvent selection for formulation .

Methodological: How can reaction kinetics be studied for scale-up synthesis?

- In Situ FTIR : Tracks reagent consumption (e.g., isocyanate peaks at ~2270 cm⁻¹) in real time .

- DoE (Design of Experiments) : Optimizes variables (temperature, catalyst loading) using software like MODDE .

- Microreactor Systems : Ensure consistent mixing and heat transfer during continuous flow synthesis .

Tables

Table 1: Key Spectroscopic Data

| Technique | Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.65 (br, cyclohexyl), 5.82 (s, tetrazole) | |

| HRMS (ESI-TOF) | [M+Na]⁺: 628.2829 (calc), 628.2825 (obs) | |

| IR | 1680 cm⁻¹ (urea C=O) |

Table 2: Common Impurities and Controls

| Impurity Type | Detection Method | Mitigation Strategy |

|---|---|---|

| Des-cyclohexyl derivative | LC-MS/MS (m/z 455.2) | Excess cyclohexyl halide |

| Oxidized urea | TLC (Rf 0.12) | Nitrogen atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.